molecular formula C11H18O4 B15060534 Diethyl cyclopentane-1,3-dicarboxylate

Diethyl cyclopentane-1,3-dicarboxylate

Cat. No.: B15060534
M. Wt: 214.26 g/mol
InChI Key: JQQVLBVQBKQHGD-UHFFFAOYSA-N
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Description

Diethyl cyclopentane-1,3-dicarboxylate: is an organic compound with the molecular formula C11H18O4 It is a diester derived from cyclopentane-1,3-dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

    CH Alkylation of Diethyl Malonate: One of the synthetic routes involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene.

    Reaction with Dichlorocarbene: Another method involves the reaction of diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyl cyclopentane-1,3-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where the ester groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Depending on the nucleophile used, various substituted derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Potential Pharmaceutical Applications:

Industry:

    Polymer Production: It can be used in the production of polymers and other materials due to its diester functionality.

Mechanism of Action

The mechanism of action of diethyl cyclopentane-1,3-dicarboxylate is primarily related to its chemical reactivity. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Diethyl cyclopentane-1,3-dicarboxylate is unique due to the specific positioning of its ester groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

diethyl cyclopentane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQVLBVQBKQHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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